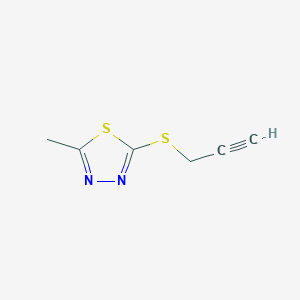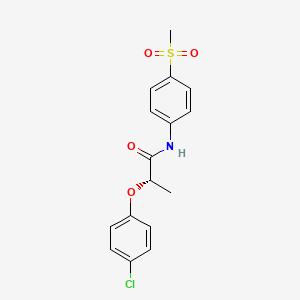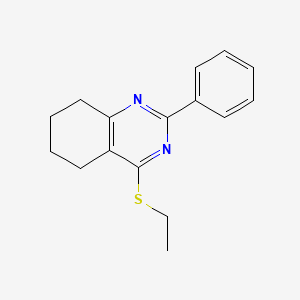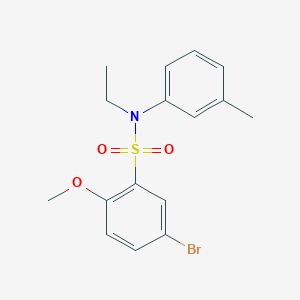![molecular formula C13H15NO2 B7546813 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one, also known as norharmanone, is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plants, including tobacco, coffee, and tea. Norharmanone has attracted attention from researchers due to its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. Norharmanone has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Norharmanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be useful in the treatment of various types of cancer. Norharmanone has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Norharmanone has several advantages for lab experiments, including its availability and ease of synthesis. However, its low solubility in water and its potential cytotoxicity at high concentrations may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its mechanism of action and its potential as a therapeutic agent. Additionally, further studies are needed to determine its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Synthesemethoden
Norharmanone can be synthesized through various methods, including the condensation of tryptamine with acetaldehyde and the oxidation of norharmane. One of the most common methods for synthesizing 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one is through the condensation of tryptamine with acetaldehyde in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
Norharmanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Norharmanone has also been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-12-8-11(15)16-13(12,2)14(3)10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZXOABUDPAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)OC1(N(C3=CC=CC=C23)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)


![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)




![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)